molecular formula C18H26O6 B1343593 Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate CAS No. 951887-75-5

Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate

Cat. No. B1343593
M. Wt: 338.4 g/mol
InChI Key: NVRBBTAVMRCGGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions. For instance, ethyl 7-chloro-2-oxoheptylate, an intermediate in the synthesis of cilastatin, was synthesized through a four-step process starting from ethyl 2,2-diethoxyacetate . Similarly, ethyl 7-oxoheptanoate was obtained by oxidizing ethyl 7-hydroxyheptanoate, which in turn was produced from cycloheptanone . These methods suggest that the synthesis of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate might also involve a multi-step synthesis, possibly starting from a trimethoxy-substituted benzene derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as FT-IR, NMR (1D and 2D), and ESI-MS . X-ray crystallography has also been employed to determine the crystal structure of synthesized compounds . These techniques could be used to analyze the molecular structure of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate once synthesized.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied using computational methods such as DFT, which helps in understanding the molecular geometry, vibrational frequencies, and reactivity descriptors . The Autodock software tool has been used to study binding interactions, which could be relevant for understanding the potential biological activity of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized to some extent. For example, the compound synthesized in exists as the enamine tautomer in the solid state and exhibits specific bond distances that are indicative of its structure. The compound in exhibits intramolecular hydrogen bonds and π-π interactions, contributing to its structural stability. These analyses provide a foundation for predicting the properties of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate, which may include similar intramolecular interactions and stability features.

Scientific Research Applications

Chemical Recycling of Poly(ethylene terephthalate)

This study addresses the chemical recycling techniques for poly(ethylene terephthalate) (PET), highlighting hydrolysis and glycolysis methods to recover and repurpose PET materials. Such recycling not only addresses waste management issues but also contributes to conserving raw materials and energy. This research could inform applications of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate in polymer chemistry and recycling processes, given its structural potential for polymer modification or synthesis (Karayannidis & Achilias, 2007).

Advanced Materials

Research on PEDOT:PSS, a conducting polymer, explores treatments to enhance its thermoelectric performance. These findings could suggest potential roles for Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate in modifying electrical properties of polymers or as part of novel materials designed for energy conversion and storage applications (Zhu et al., 2017).

Environmental Remediation

The study on natural attenuation of chlorinated ethenes in hyporheic zones reviews key biogeochemical processes for the bioremediation of groundwater contaminants. Insights from this research could inform applications of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate in environmental chemistry, potentially as part of strategies to degrade or transform pollutants in aquatic systems (Weatherill et al., 2018).

Energy Sources

A review on Parthenium hysterophorus as a potential energy source discusses bioconversion of lignocellulosic materials into ethanol. This study underscores the importance of optimizing processes for efficient ethanol production, which may relate to the potential of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate in biofuel research or as a precursor in synthesizing biofuel additives (Swati et al., 2013).

Safety And Hazards

The safety data sheet for 3-(3,4,5-Trimethoxyphenyl)propionic acid, a compound with a similar structure, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 7-oxo-7-(3,4,5-trimethoxyphenyl)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O6/c1-5-24-17(20)10-8-6-7-9-14(19)13-11-15(21-2)18(23-4)16(12-13)22-3/h11-12H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRBBTAVMRCGGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701251823
Record name Ethyl 3,4,5-trimethoxy-ζ-oxobenzeneheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate

CAS RN

951887-75-5
Record name Ethyl 3,4,5-trimethoxy-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,4,5-trimethoxy-ζ-oxobenzeneheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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